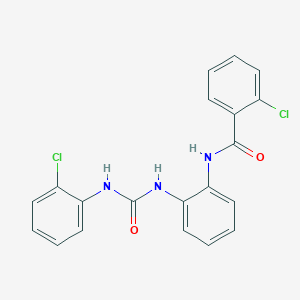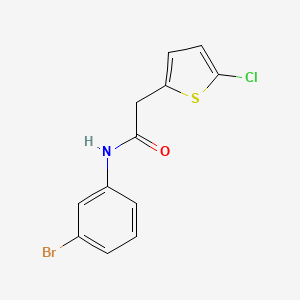
N-(3-bromophenyl)-2-(5-chlorothiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-(5-chlorothiophen-2-yl)acetamide, also known as BCTA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the acetamide family, which is a class of organic compounds that contain a carbonyl group attached to an amine group. BCTA has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
N-(3-bromophenyl)-2-(5-chlorothiophen-2-yl)acetamide belongs to a class of compounds that can undergo various chemical reactions, including halogenation and acetylation, to produce derivatives with potential biological activities. Halogenation reactions, for instance, have been studied for similar compounds, demonstrating the electrophilic nature of these reactions and their ability to produce halogenated acetamide derivatives efficiently (Jordan & Markwell, 1978). These reactions are crucial for the synthesis of novel compounds that can be further evaluated for various biological activities.
Antitumor Activity
Compounds structurally related to this compound have been synthesized and assessed for their potential antitumor activities. For example, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives exhibited considerable anticancer activity against certain cancer cell lines. This indicates the potential of similar compounds, including this compound, to serve as leads for the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Molecular Structure Analysis
The study of molecular structures of similar acetamides has provided insights into their crystal packing and molecular interactions. For example, the analysis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed that their molecules are near ‘‘V’’ shaped with various intermolecular interactions, generating 3-D arrays. This kind of structural information is valuable for understanding the properties of this compound and for designing compounds with desired characteristics (Boechat et al., 2011).
Supramolecular Assembly
The supramolecular assembly of halogenated N,2-diarylacetamides, which are structurally related to this compound, has been extensively studied. These studies have shown how halogenation influences the molecular conformations and supramolecular assembly through hydrogen bonding and halogen interactions. Understanding these interactions can inform the design of compounds with specific physical and chemical properties (Nayak et al., 2014).
Antimicrobial Activity
The synthesis of novel acetamide derivatives and their evaluation for antimicrobial activity highlight the potential of this compound and its derivatives in the field of antimicrobial research. These studies provide a foundation for the development of new antimicrobial agents to combat resistant microbial strains (Fahim & Ismael, 2019).
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-(5-chlorothiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNOS/c13-8-2-1-3-9(6-8)15-12(16)7-10-4-5-11(14)17-10/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSFVXXNOJPPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2534150.png)
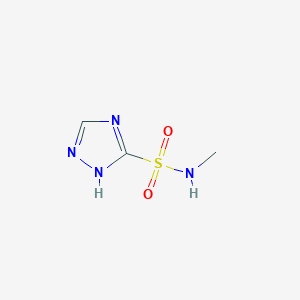
![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2534155.png)
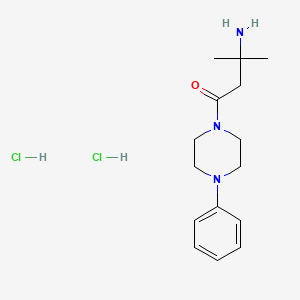
![tert-butyl N-{3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl}carbamate](/img/structure/B2534157.png)
![[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B2534158.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2534159.png)


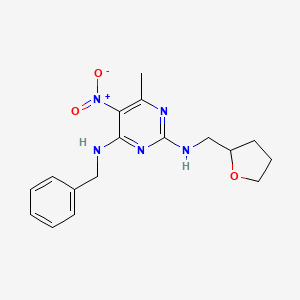

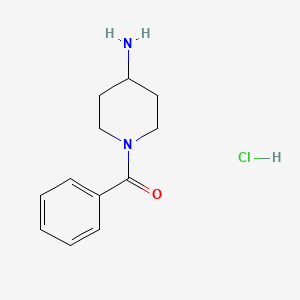
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2534170.png)
